molecular formula C10H10F3NO4S B2936252 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008938-50-8

2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2936252
CAS No.: 1008938-50-8
M. Wt: 297.25
InChI Key: ADMRLEYIFPXHND-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a benzenesulfonamido group at the α-position. The benzene ring is further modified with a trifluoromethyl (-CF₃) group at the ortho (2-) position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMRLEYIFPXHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a sulfonamide derivative with a trifluoromethyl group attached to a benzenesulfonamide moiety. Its molecular formula is C10H10F3NO3S. The presence of both sulfonamide and carboxylic acid functional groups contributes to its reactivity, making it useful in various applications.

Potential Applications

This compound has potential applications in pharmaceuticals and agrochemicals. Compounds containing sulfonamide groups are known for their biological activity, particularly as antibacterial agents. The trifluoromethyl substitution can enhance potency and selectivity against specific bacterial targets. Derivatives of this compound may exhibit antibacterial activity.

Pharmaceuticals

This compound can be employed as a building block in developing new pharmaceutical agents. The trifluoromethyl group is present in many FDA-approved drugs .

Agrochemicals

This compound is of interest in the field of agrochemicals.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Key areas include:

  • Binding affinity assays Determining the strength of interaction with target proteins.
  • Enzyme inhibition studies Evaluating the compound's ability to inhibit specific enzymes.
  • Cellular uptake experiments Assessing how efficiently the compound is taken up by cells.
  • Metabolic stability tests Examining the compound's resistance to metabolic degradation.

Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
2-(Trifluoromethyl)benzenesulfonamideContains a benzenesulfonamide structureKnown environmental transformation product
4-Amino-N-(trifluoroacetyl)benzenesulfonamideSulfonamide with an amino groupPotentially different antibacterial spectrum
2-(Fluorobenzene)sulfonamideSimilar sulfonamide structure without trifluoromethylLess potent than trifluoromethyl derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Based Propanoic Acid Derivatives

2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid
  • Structure : Similar core but includes a chloro substituent at the 4-position of the benzene ring and an indole moiety at the β-position.
  • The indole group introduces π-π stacking capabilities, which may enhance interactions with biological targets .
2-(Thiophene-2-sulfonamido)propanoic Acid
  • Structure : Replaces the benzene ring with a thiophene ring.
  • Key Differences : Thiophene’s electron-rich sulfur atom may increase reactivity in electrophilic substitution reactions. Reduced hydrophobicity compared to the trifluoromethylbenzene derivative .
  • Applications : Used in organic synthesis (e.g., peptide mimetics or enzyme inhibitors) due to thiophene’s versatility in heterocyclic chemistry .
Methyl 2-(4-Methylbenzenesulfonamido)-3-phenylpropanoate
  • Structure: Esterified propanoic acid with a methylbenzenesulfonamido group and a phenyl substituent.
  • Key Differences : The ester group improves cell membrane permeability but reduces acidity (pKa ~4.5 vs. ~2.5 for the carboxylic acid). The methyl group on the benzene ring decreases electronic effects compared to -CF₃ .
  • Applications : Intermediate in prodrug development (Parchem Chemicals) .

Trifluoromethyl-Containing Propanoic Acid Derivatives

2-[(Trifluoromethyl)sulfanyl]propanoic Acid
  • Structure : Features a trifluoromethylthio (-SCF₃) group instead of benzenesulfonamido.
  • Key Differences : The -SCF₃ group is highly electronegative and lipophilic, enhancing oxidative stability. Lower molecular weight (174.14 g/mol) compared to the target compound (MW ~300 g/mol) .
  • Applications : Utilized in materials science and as a building block for fluorinated surfactants .
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid
  • Structure: Replaces sulfonamido with an amino group and retains the trifluoromethylbenzene moiety.
  • Key Differences: The amino group introduces basicity (pKa ~9.5), contrasting with the acidic sulfonamido group. Chiral center (R-configuration) enables enantioselective interactions .
  • Applications: Potential use in asymmetric catalysis or as a β-amino acid analog in peptidomimetics .

Agrochemical Propanoic Acid Derivatives

Haloxyfop (2-[4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic Acid)
  • Structure: Contains a pyridinyloxy-phenoxy group instead of benzenesulfonamido.
  • Key Differences : The pyridine ring and ether linkages enhance herbicidal activity by mimicking plant hormone auxins. Higher logP (2.8) suggests greater membrane penetration .
  • Applications : Broad-spectrum herbicide targeting acetyl-CoA carboxylase in grasses .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source
Target Compound C₁₀H₁₀F₃NO₄S 2-(Trifluoromethyl)benzenesulfonamido High lipophilicity; Drug intermediate
2-(Thiophene-2-sulfonamido)propanoic Acid C₇H₉NO₄S₂ Thiophene ring Peptide synthesis; Enzyme inhibition
Haloxyfop C₁₅H₁₁ClF₃NO₄ Pyridinyloxy-phenoxy Herbicide (ACCase inhibitor)
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid C₁₀H₁₀F₃NO₂ Amino group; Chiral center Asymmetric catalysis; β-amino acid analog

Research Findings and Trends

  • Impact of Trifluoromethyl : The -CF₃ group in the target compound enhances metabolic resistance and binding affinity to hydrophobic pockets in enzymes, as seen in analogs like Haloxyfop .
  • Role of Sulfonamido Group: Sulfonamido derivatives exhibit higher acidity (pKa ~2.5–3.0), improving solubility in biological systems compared to ester or amino-substituted analogs .
  • Structural Flexibility: Modifications like chloro or indole additions () demonstrate how minor changes can redirect applications from agrochemicals to pharmaceuticals.

Biological Activity

2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid, a compound featuring a trifluoromethyl group and a benzenesulfonamide moiety, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12F3N1O3S\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_3\text{S}

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamide derivatives can inhibit human carbonic anhydrases (hCAs), which are enzymes involved in regulating pH and fluid balance in the body. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide moiety can enhance selectivity towards specific hCA isoforms .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (CCRF-CEM) cells. The compound showed growth inhibition rates ranging from 31.50% to 47.41% across different cell lines .

Table of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
Carbonic Anhydrase InhibitionHuman Carbonic AnhydrasesSelective inhibition of hCA IX and hCA XII
AntibacterialGram-positive BacteriaMIC values ranging from 15.625 μM to 125 μM
AnticancerVarious Cancer Cell LinesGrowth inhibition up to 47.41%

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like gentamicin. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

In another investigation, researchers synthesized several derivatives based on the core structure of this compound and assessed their anticancer activities against multiple cell lines. Notably, one derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

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